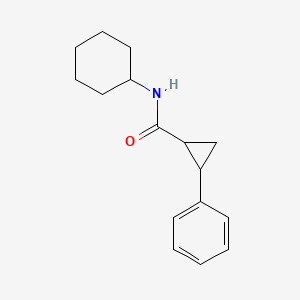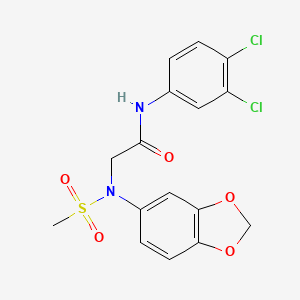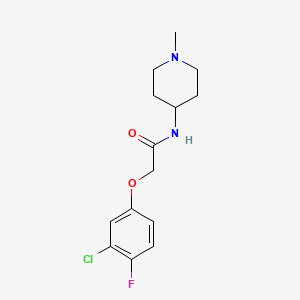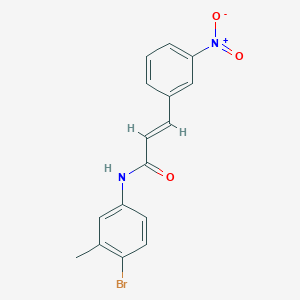
N-cyclohexyl-2-phenylcyclopropanecarboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-cyclohexyl-2-phenylcyclopropanecarboxamide, also known as CPP or CPPene, is a synthetic compound that has been widely used in scientific research. It is a cyclopropane derivative that has been shown to have various biochemical and physiological effects.
Mécanisme D'action
N-cyclohexyl-2-phenylcyclopropanecarboxamide acts as a non-competitive antagonist of the NMDA receptor, which is a type of glutamate receptor that plays a crucial role in synaptic plasticity and learning and memory processes. By binding to the receptor, N-cyclohexyl-2-phenylcyclopropanecarboxamide inhibits the influx of calcium ions into the neuron, which is necessary for the activation of downstream signaling pathways. This results in a decrease in synaptic plasticity and a reduction in learning and memory processes.
Biochemical and Physiological Effects:
N-cyclohexyl-2-phenylcyclopropanecarboxamide has been shown to have various biochemical and physiological effects. In animal models, it has been shown to have anxiolytic and analgesic effects, as well as a reduction in locomotor activity. N-cyclohexyl-2-phenylcyclopropanecarboxamide has also been shown to modulate the release of neurotransmitters such as dopamine and serotonin, which are involved in mood regulation and pain perception.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using N-cyclohexyl-2-phenylcyclopropanecarboxamide in lab experiments is its specificity for the NMDA receptor, which allows for the selective modulation of this receptor. However, one limitation is its potential toxicity, as high doses of N-cyclohexyl-2-phenylcyclopropanecarboxamide have been shown to induce convulsions and neuronal damage in animal models.
Orientations Futures
There are several future directions for the use of N-cyclohexyl-2-phenylcyclopropanecarboxamide in scientific research. One direction is the development of more selective NMDA receptor antagonists, which could potentially have fewer side effects than N-cyclohexyl-2-phenylcyclopropanecarboxamide. Another direction is the investigation of the role of NMDA receptors in various diseases, such as Alzheimer's disease and schizophrenia, and the potential therapeutic use of NMDA receptor modulators in these conditions. Additionally, the use of N-cyclohexyl-2-phenylcyclopropanecarboxamide in combination with other compounds could provide insights into the complex interactions between different neurotransmitter systems.
Méthodes De Synthèse
The synthesis of N-cyclohexyl-2-phenylcyclopropanecarboxamide involves the reaction of cyclohexylamine and 2-phenylcyclopropanecarboxylic acid in the presence of a coupling reagent such as dicyclohexylcarbodiimide (DCC) or N,N'-diisopropylcarbodiimide (DIC). The reaction results in the formation of N-cyclohexyl-2-phenylcyclopropanecarboxamide as a white crystalline solid with a melting point of 119-121°C.
Applications De Recherche Scientifique
N-cyclohexyl-2-phenylcyclopropanecarboxamide has been used in various scientific research studies, including neuroscience, pharmacology, and immunology. It has been shown to have anxiolytic and analgesic effects in animal models, making it a potential therapeutic agent for anxiety and pain management. N-cyclohexyl-2-phenylcyclopropanecarboxamide has also been used as a tool to study the function of N-methyl-D-aspartate (NMDA) receptors, which are involved in learning and memory processes.
Propriétés
IUPAC Name |
N-cyclohexyl-2-phenylcyclopropane-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21NO/c18-16(17-13-9-5-2-6-10-13)15-11-14(15)12-7-3-1-4-8-12/h1,3-4,7-8,13-15H,2,5-6,9-11H2,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VSJGIFGDUPGZCZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)NC(=O)C2CC2C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-cyclohexyl-2-phenylcyclopropanecarboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![N-(3-{[(4-acetylphenyl)amino]carbonyl}phenyl)-2-chlorobenzamide](/img/structure/B4974708.png)
![4-(5-{[1-(4-bromobenzyl)-2,5-dioxo-4-imidazolidinylidene]methyl}-2-furyl)benzoic acid](/img/structure/B4974716.png)
![N-{1-[1-(2-hydroxybenzyl)-4-piperidinyl]-1H-pyrazol-5-yl}-4-phenylbutanamide](/img/structure/B4974731.png)
![1-chloro-3-{2-[2-(4-ethoxyphenoxy)ethoxy]ethoxy}benzene](/img/structure/B4974739.png)
![6-(4-methoxyphenyl)-9-[(2-pyridinylthio)acetyl]-6,9-diazaspiro[4.5]decan-7-one](/img/structure/B4974745.png)
![methyl 2-({4-[3-(cyclopropylamino)-3-oxopropyl]-1-piperidinyl}carbonyl)benzoate](/img/structure/B4974751.png)
![N-[1-({[(2-bromophenyl)amino]carbonothioyl}amino)-2,2,2-trichloroethyl]-3,4,5-trimethoxybenzamide](/img/structure/B4974762.png)

![2-cyano-3-{2-[2-(4-nitrophenoxy)ethoxy]phenyl}acrylamide](/img/structure/B4974788.png)

![5-(2,3-dichlorophenyl)-N-{[(6-hydroxy-1-naphthyl)amino]carbonothioyl}-2-furamide](/img/structure/B4974801.png)